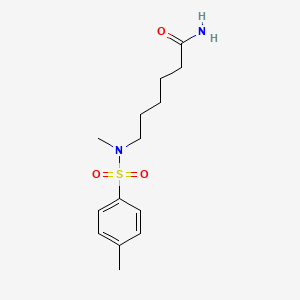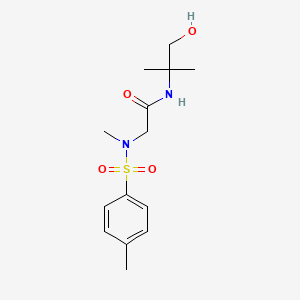
6-(N-methyl4-methylbenzenesulfonamido)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(N-methyl4-methylbenzenesulfonamido)hexanamide, also known as 6-NMMBSH, is a sulfonamide compound that has recently been studied for its potential use in scientific research applications. It has been found to possess a variety of biochemical and physiological effects, making it a promising tool for studying a range of biological processes.
Applications De Recherche Scientifique
6-(N-methyl4-methylbenzenesulfonamido)hexanamide has been studied for its potential use in scientific research applications. It has been found to possess a variety of biochemical and physiological effects, making it a promising tool for studying a range of biological processes. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission, making it a potential candidate for studying the effects of acetylcholinesterase inhibition in the brain. It has also been found to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for studying the effects of inflammation and angiogenesis.
Mécanisme D'action
The mechanism of action of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide is not yet fully understood. However, it is believed that it exerts its effects through a variety of biochemical pathways. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been found to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
6-(N-methyl4-methylbenzenesulfonamido)hexanamide has been found to possess a variety of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and anti-angiogenic properties, making it a potential candidate for studying the effects of inflammation and angiogenesis. It has also been found to possess antiviral activity, making it a potential candidate for studying the effects of viral infections. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission, making it a potential candidate for studying the effects of acetylcholinesterase inhibition in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide for lab experiments include its ability to inhibit the enzyme acetylcholinesterase, its anti-inflammatory and anti-angiogenic properties, and its antiviral activity. Additionally, it is relatively easy to synthesize and can be used in a variety of biological processes. However, there are some limitations to its use in lab experiments. For example, it has not yet been fully characterized, so its mechanism of action is still not fully understood. Additionally, its effects on humans and other animals have not yet been fully studied, so its safety is still not fully known.
Orientations Futures
There are a number of potential future directions for 6-(N-methyl4-methylbenzenesulfonamido)hexanamide. For example, further research is needed to fully characterize its mechanism of action and to understand its effects on humans and other animals. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions, such as inflammation and viral infections. Finally, further research is needed to explore its potential use in the development of novel drugs and therapies.
Méthodes De Synthèse
6-(N-methyl4-methylbenzenesulfonamido)hexanamide can be synthesized in a two-step process. The first step involves the reaction of 4-methylbenzenesulfonamide with hexanoyl chloride in the presence of a base. This reaction results in the formation of 6-(N-methyl-4-methylbenzenesulfonyl)hexanoyl chloride. The second step involves the reaction of the 6-(N-methyl-4-methylbenzenesulfonyl)hexanoyl chloride with ammonia in the presence of a base. This reaction results in the formation of 6-(N-methyl4-methylbenzenesulfonamido)hexanamide.
Propriétés
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-7-9-13(10-8-12)20(18,19)16(2)11-5-3-4-6-14(15)17/h7-10H,3-6,11H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQZZKNLJRZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N-methyl4-methylbenzenesulfonamido)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565381.png)
![2-methoxy-5-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565385.png)
![4-methoxy-3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6565393.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B6565402.png)
![6-({4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6565403.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565407.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B6565425.png)
![7,8-dimethoxy-2-[(4-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6565428.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6565443.png)




![2-(4-fluorophenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6565481.png)